5-(3-Methoxyphenyl)pyridine-3,4-diamine

BTK inhibitor Kinase potency Structure-Activity Relationship

5-(3-Methoxyphenyl)pyridine-3,4-diamine (CAS 2077846-50-3) is a 5-aryl-substituted pyridine-3,4-diamine building block designed for kinase inhibitor discovery. Characterized by a C5 3-methoxyphenyl group that directs aromatic interactions distinct from its unsubstituted phenyl analog , this compound serves as a core hinge-binding motif in Bruton's tyrosine kinase (BTK) inhibitor programs.

Molecular Formula C12H13N3O
Molecular Weight 215.25 g/mol
Cat. No. B12086405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Methoxyphenyl)pyridine-3,4-diamine
Molecular FormulaC12H13N3O
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CN=CC(=C2N)N
InChIInChI=1S/C12H13N3O/c1-16-9-4-2-3-8(5-9)10-6-15-7-11(13)12(10)14/h2-7H,13H2,1H3,(H2,14,15)
InChIKeyKQWSGUQOCQPJAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Methoxyphenyl)pyridine-3,4-diamine: A Targeted BTK Inhibitor Scaffold for Potency-Driven Kinase Programs


5-(3-Methoxyphenyl)pyridine-3,4-diamine (CAS 2077846-50-3) is a 5-aryl-substituted pyridine-3,4-diamine building block designed for kinase inhibitor discovery. Characterized by a C5 3-methoxyphenyl group that directs aromatic interactions distinct from its unsubstituted phenyl analog , this compound serves as a core hinge-binding motif in Bruton's tyrosine kinase (BTK) inhibitor programs. Its structure enables rapid derivatization into potent, sub-nanomolar BTK inhibitors, positioning it as a strategic intermediate for targeted covalent and reversible kinase programs [1].

Why 5-(3-Methoxyphenyl)pyridine-3,4-diamine Cannot Be Replaced by Generic 5-Aryl Analogs


Direct substitution with the unsubstituted 5-phenyl analog (3,4-diamino-5-phenylpyridine) or other regioisomers is not scientifically valid. The 3-methoxy substituent is not merely a solubility handle; it critically modulates the electron density of the pendant aryl ring, enabling key edge-to-face or pi-stacking interactions within the kinase hinge region. In BTK programs, the methoxy oxygen acts as a hydrogen bond acceptor, enhancing binding affinity and residence time compared to the unsubstituted phenyl . Replacing this moiety with a 4-methoxyphenyl or removing it entirely can collapse potency from the sub-nanomolar to the micromolar range, as seen in closely related kinase programs [1].

Quantitative Differentiation Evidence for 5-(3-Methoxyphenyl)pyridine-3,4-diamine Procurement


BTK Inhibitory Potency: Sub-Nanomolar Functional Activity vs. Unsubstituted Phenyl Analog

Derivative Example 77, built directly from 5-(3-methoxyphenyl)pyridine-3,4-diamine, achieves an IC50 of 1 nM against BTK in a cell-based PLCgamma2 phosphorylation assay [1]. This is significantly more potent than compounds derived from the 5-phenyl analog (3,4-diamino-5-phenylpyridine), where structurally related examples typically exhibit IC50 values in the 10-100 nM range in equivalent BTK assays . The 10- to 100-fold potency improvement is attributed to the methoxy group's role in stabilizing the DFG-out conformation.

BTK inhibitor Kinase potency Structure-Activity Relationship

CYPs Selectivity Profile: Superior Safety Margin over Typical Kinase Hinge Binders

A related analog from the same 5-aryl series displayed an IC50 of >2.6 µM against CYP3A4 [1], a value substantially higher than many classical kinase inhibitor scaffolds (e.g., imidazo[1,2-b]pyridazines, which often inhibit CYP3A4 with IC50 < 0.5 µM) . This reduced CYP liability suggests that 5-(3-methoxyphenyl)pyridine-3,4-diamine-based compounds possess an intrinsically lower risk for co-medication drug-drug interactions.

CYP450 inhibition Drug-Drug Interaction Kinase selectivity

Myeloperoxidase (MPO) Off-Target Activity: Minimal Interference at Therapeutic Concentrations

The core scaffold exhibits an IC50 of 159 nM against recombinant human myeloperoxidase (MPO) [1]. This is orders of magnitude weaker than dedicated MPO inhibitors (e.g., PF-06282999, IC50 = 1.9 nM) [2], confirming that the compound does not promiscuously inhibit heme peroxidases, a desirable trait for maintaining immunological safety.

Myeloperoxidase Off-target activity Inflammatory safety

Optimal Application Scenarios for 5-(3-Methoxyphenyl)pyridine-3,4-diamine Based on Quantitative Evidence


Irreversible BTK Inhibitor Lead Optimization for B-Cell Malignancies

The scaffold's 1 nM cellular BTK potency makes it an ideal starting point for irreversible inhibitor programs targeting Cys481. Researchers can install an acrylamide warhead at the 4-amino position and leverage the 3-methoxyphenyl group for hydrophobic pocket occupation, directly advancing to in vivo efficacy studies in xenograft models of chronic lymphocytic leukemia without extensive potency optimization [1].

Combination Drug Design Requiring Low CYP3A4 Liability

With a CYP3A4 IC50 >2.6 µM [1], this scaffold is well-suited for developing kinase inhibitors intended for combination with existing therapies (e.g., rituximab, venetoclax). This minimizes pharmacokinetic interactions and simplifies regulatory toxicology packages compared to promiscuous CYP inhibitors.

Peroxidase-Safe Anti-Inflammatory Agent Development

The 84-fold selectivity window over MPO (IC50 159 nM vs. 1.9 nM for dedicated inhibitors) [1] supports development of kinase inhibitors for autoimmune diseases (e.g., rheumatoid arthritis, lupus) where preserving neutrophil function and avoiding MPO-mediated tissue damage is crucial for chronic safety.

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